4-Methylumbelliferyl alpha-L-arabinofuranoside

描述

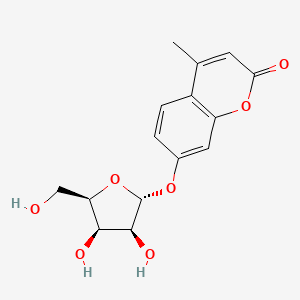

4-Methylumbelliferyl alpha-L-arabinofuranoside (4-MU-AraF, CAS 77471-44-4) is a fluorogenic substrate widely used to detect and quantify alpha-L-arabinofuranosidase activity . Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU), a fluorescent compound emitting blue light under UV excitation (λ~ex~ = 365 nm, λ~em~ = 450 nm). This property makes it invaluable in high-sensitivity enzyme assays for applications ranging from plant biochemistry to clinical diagnostics . The compound is typically stored at -20°C and has a purity ≥96% . Its structure consists of an alpha-L-arabinofuranose moiety linked to the 4-MU group via an O-glycosidic bond, specifically recognized by glycoside hydrolase family 51 (GH51) enzymes .

属性

IUPAC Name |

7-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13+,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-UNQGMJICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with an alpha-L-arabinofuranosyl donor. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

化学反应分析

Types of Reactions:

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its fluorescent properties.

Common Reagents and Conditions:

Major Products:

Hydrolysis: 4-Methylumbelliferone and L-arabinose.

Oxidation: Various oxidized derivatives of 4-methylumbelliferone.

科学研究应用

Enzyme Activity Assays

MU-AF is predominantly employed as a substrate in enzyme assays, particularly for measuring the activity of glycosidases. Its hydrolysis results in the release of methylumbelliferone, which exhibits strong fluorescence, facilitating easy detection and quantification.

- Case Study : In a study involving Corynebacterium xylanolyticum, transformants were screened using MU-AF to identify colonies capable of releasing methylumbelliferone. The results demonstrated the effectiveness of MU-AF as a substrate for detecting α-L-arabinofuranosidase activity in bacterial strains .

Carbohydrate Research

Researchers utilize MU-AF to investigate carbohydrate metabolism and the structural properties of polysaccharides. The compound aids in studying the breakdown mechanisms of arabinofuranosides, contributing to a better understanding of plant polysaccharides.

- Data Table: Enzymatic Activity on Various Substrates

| Substrate | Enzyme Source | Activity (μmol/min/mg protein) |

|---|---|---|

| 4-Methylumbelliferyl α-L-arabinofuranoside | Corynebacterium xylanolyticum | 319 |

| Rye arabinoxylans | Corynebacterium xylanolyticum | Not specified |

| Wheat arabinoxylans | Corynebacterium xylanolyticum | Not specified |

This table summarizes enzymatic activities observed when using MU-AF and other substrates, highlighting its role in carbohydrate research .

Microbial Studies

In microbiology, MU-AF serves as a critical tool for assessing the metabolic capabilities of various microorganisms. It helps identify bacterial strains based on their ability to utilize specific sugars.

- Case Study : A study evaluated the ability of different yeast strains to secrete α-L-arabinofuranosidase by screening with MU-AF. The fluorescence produced allowed for the identification of strains with significant enzymatic activity, showcasing its utility in microbial taxonomy .

Fluorescent Labeling

The fluorescent properties of MU-AF make it valuable for labeling in biological assays. This application enhances visualization techniques in live-cell imaging and other experimental setups.

- Example : In cellular studies, researchers have used MU-AF to label cells expressing specific glycosidases, enabling real-time observation of enzyme activity through fluorescence microscopy.

Research on Enzyme Variants

Recent advancements have focused on improving the efficiency of enzymes that act on MU-AF through directed evolution techniques.

- Case Study : A study involving Pleurotus ostreatus explored directed evolution to enhance α-L-arabinofuranosidase activity towards p-nitrophenyl α-L-arabinofuranoside (pNPA). The screening process utilized MU-AF to identify variants with significantly higher enzymatic activities compared to wild-type enzymes .

作用机制

Mechanism: 4-Methylumbelliferyl alpha-L-arabinofuranoside is cleaved by alpha-L-arabinofuranosidase, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured to determine enzyme activity .

Molecular Targets and Pathways:

相似化合物的比较

4-Methylumbelliferyl Glucuronide (4-MUG)

- Key Differences: Unlike 4-MU-AraF, 4-MUG targets HA synthesis inhibition and immune modulation (e.g., FoxP3 T-cell expansion) rather than arabinofuranosidase detection . Fluorescence activation relies on hydrolysis to 4-MU, whereas 4-MU-AraF directly fluoresces upon cleavage .

- Applications : Therapeutic research for autoimmune diseases and HA-related pathologies .

4-Nitrophenyl Alpha-L-Arabinofuranoside (4-NP-AraF)

Myricetin 3-Alpha-L-Arabinofuranoside

- Structure & Function: A flavonoid glycoside (CAS 35589-22-1) with antioxidant properties, naturally occurring in plants like Artabotrys hexapetalus .

- Key Differences: Natural vs. Synthetic: Unlike synthetic 4-MU-AraF, this compound is a phytochemical used in studying plant metabolism and bioactivity .

4-Methylumbelliferyl Alpha-L-Arabinopyranoside (4-MU-AraP)

- Structure & Function: The pyranose isomer of 4-MU-AraF (CAS 69414-26-2) .

- Key Differences: Sugar Ring Structure: Arabinopyranose (six-membered ring) vs. arabinofuranose (five-membered ring) . Enzyme Specificity: Arabinofuranosidases (GH51) preferentially hydrolyze furanose forms, making 4-MU-AraP a tool for studying substrate specificity .

Data Table: Key Properties of Compared Compounds

Research Findings

- Structural Specificity: Methyl alpha-L-arabinofuranobiosides with (1→2), (1→3), or (1→5) linkages were synthesized to study arabinofuranosidase substrate preferences, highlighting the importance of glycosidic bond position .

- Therapeutic Potential: 4-MUG’s dual role in HA inhibition and immune modulation expands its utility beyond traditional enzyme assays .

- Natural vs. Synthetic: Natural arabinofuranosides (e.g., artabotrysides) lack fluorogenic properties but provide insights into plant secondary metabolism .

Notes

- Storage & Handling : 4-MU-AraF requires -20°C storage to maintain stability, whereas colorimetric substrates like 4-NP-AraF are less temperature-sensitive .

- Enzyme Specificity: GH51 arabinofuranosidases preferentially hydrolyze non-reducing terminal arabinofuranose residues, necessitating precise substrate design .

- Regulatory Status : All listed compounds are for research use only; therapeutic applications require further validation .

生物活性

4-Methylumbelliferyl alpha-L-arabinofuranoside (4-MUF-α-L-Ara) is a fluorogenic substrate extensively utilized in enzymatic assays, particularly for the detection and quantification of α-L-arabinofuranosidase activity. This compound's ability to fluoresce upon enzymatic hydrolysis makes it an invaluable tool in biochemical research, especially in the study of carbohydrate metabolism and enzyme kinetics.

- Molecular Formula : C15H16O7

- Molecular Weight : 308.28 g/mol

- Fluorescent Product : Upon hydrolysis, it releases 4-methylumbelliferone (4-MU), which can be quantitatively measured.

4-MUF-α-L-Ara acts as a substrate for α-L-arabinofuranosidase, an enzyme that cleaves the glycosidic bond between the α-L-arabinose moiety and the 4-methylumbelliferyl group. The enzymatic reaction can be summarized as follows:

The fluorescence intensity of the released 4-MU correlates with enzyme activity, allowing for sensitive detection across various biological samples .

Enzyme Activity Assays

4-MUF-α-L-Ara is primarily employed in assays to measure the activity of α-L-arabinofuranosidases. These enzymes play crucial roles in polysaccharide degradation, impacting various biological processes such as plant cell wall metabolism and microbial ecology.

Case Study: Enzyme Activity Measurement

In a study involving E. coli transformants expressing α-L-arabinofuranosidase genes (arfI and arfII), researchers utilized 4-MUF-α-L-Ara to quantify enzyme activity. The transformants exhibited significant fluorescence indicative of enzyme activity, with specific activities measured at approximately 1.96 and 1.61 nmol hydrolyzed per minute per mg of protein for arfI and arfII, respectively .

Glycosidase Specificity

The specificity of 4-MUF-α-L-Ara for α-L-arabinofuranosidases allows researchers to study the kinetics and mechanisms of these enzymes in detail. This specificity is essential for understanding the role of arabinose-containing polysaccharides in plant biochemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl beta-D-glucopyranoside | Similar fluorogenic properties | Substrate for beta-glucosidase |

| 4-Methylumbelliferyl beta-D-galactopyranoside | Similar fluorogenic properties | Substrate for beta-galactosidase |

| 7-(alpha-L-Arabinofuranosyloxy)-4-methyl-2H-1-benzopyran-2-one | Structural similarity | More complex substitution pattern |

The unique activity of 4-MUF-α-L-Ara against α-L-arabinofuranosidases distinguishes it from other fluorogenic substrates, making it particularly valuable in research focused on arabinose-containing polysaccharides prevalent in plant cell walls .

Research Findings

Recent studies have highlighted the utility of 4-MUF-α-L-Ara in various contexts:

- Induction of Lignocellulolytic Activities : Research has shown that certain microbial isolates produce significant levels of α-L-arabinofuranosidase when cultured with substrates like 4-MUF-α-L-Ara, indicating its role in lignocellulosic biomass degradation .

- Kinetic Studies : Continuous assays using 4-MUF-α-L-Ara have provided insights into enzyme kinetics, including Michaelis-Menten parameters for various glycosidases, enhancing our understanding of their catalytic mechanisms .

- Applications in Plant Biochemistry : The compound's ability to monitor enzyme activity has been utilized to explore metabolic pathways involving arabinose, contributing to our knowledge of plant cell wall dynamics and microbial interactions .

常见问题

Basic Research Questions

Q. What is the primary application of 4-Methylumbelliferyl alpha-L-arabinofuranoside (4-MU-AraF) in enzymatic assays?

- 4-MU-AraF is a fluorogenic substrate used to detect and quantify α-L-arabinofuranosidase activity. Upon enzymatic cleavage, the 4-methylumbelliferone (4-MU) moiety is released, emitting blue fluorescence (ex/em: ~360/450 nm), enabling real-time monitoring of enzyme kinetics . This substrate is critical for studying lignocellulose degradation, plant cell wall remodeling, and microbial arabinan metabolism.

Q. How should researchers handle and store 4-MU-AraF to ensure stability?

- Store lyophilized 4-MU-AraF at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation. Reconstitute in anhydrous DMSO or ethanol (≥96% purity) to avoid water-induced degradation. Pre-warm aliquots to room temperature before use to minimize condensation .

Q. What methods are used to validate substrate purity and structural integrity?

- High-performance liquid chromatography (HPLC) with UV/fluorescence detection confirms purity (>95%) by identifying contaminants (e.g., free 4-MU). Nuclear magnetic resonance (NMR) and mass spectrometry (ESI-MS) validate the arabinofuranosyl linkage and molecular weight (C₁₆H₁₈O₈, MW: 338.31) .

Advanced Research Questions

Q. How can researchers optimize α-L-arabinofuranosidase assays using 4-MU-AraF?

- Buffer Conditions : Use pH 4.5–5.5 (citrate or acetate buffers) to align with optimal enzyme activity. Avoid phosphate buffers, which may chelate metal cofactors .

- Temperature : Conduct assays at 30–40°C for mesophilic enzymes; thermophilic variants may require 50–60°C.

- Interference Mitigation : Include protease inhibitors (e.g., PMSF) to prevent nonspecific protein degradation. Pre-treat samples with BSA (0.1–1%) to reduce nonspecific binding .

Q. How do researchers distinguish between GH51 and GH62 α-L-arabinofuranosidases using 4-MU-AraF?

- GH51 enzymes (EC 3.2.1.55) hydrolyze 4-MU-AraF at non-reducing termini of arabinan, while GH62 enzymes (EC 3.2.1.-) act on internal α-1,5/α-1,3 linkages. Use complementary substrates (e.g., 4-nitrophenyl arabinofuranoside) and kinetic analysis (Km, Vmax) to confirm specificity .

Q. What experimental strategies address discrepancies in enzyme kinetic data obtained with 4-MU-AraF?

- Contamination Checks : Verify substrate purity via HPLC and test enzyme preparations for off-target activities (e.g., β-glucosidases).

- Binding Analysis : Apply Scatchard plots to assess cooperative vs. independent binding sites, particularly if kinetic curves deviate from Michaelis-Menten expectations .

- Substrate Limitation : Ensure substrate concentrations exceed Km values to avoid underestimating Vmax.

Q. How can synthetic chemistry improve 4-MU-AraF utility in structural studies?

- Chemoenzymatic synthesis using trichloroacetimidate donors (e.g., 1-O-(5-O-acetyl-2,3-di-O-benzoyl-α-D-arabinofuranosyl) trichloroacetimidate) enables selective protection/deprotection of hydroxyl groups, yielding stereochemically pure 4-MU-AraF derivatives for crystallography or NMR-based ligand mapping .

Data Analysis & Technical Challenges

Q. How do researchers account for autofluorescence or quenching in 4-MU-AraF assays?

- Blank Correction : Include substrate-free controls to subtract background fluorescence.

- Quenching Agents : Add sodium azide (0.02%) to inhibit microbial growth in long-term assays. For cell lysates, use detergents (e.g., Triton X-100) to solubilize membranes without interfering with fluorescence .

Q. What advanced techniques validate α-L-arabinofuranosidase-substrate interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。